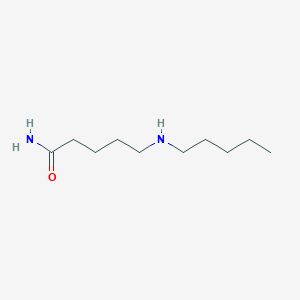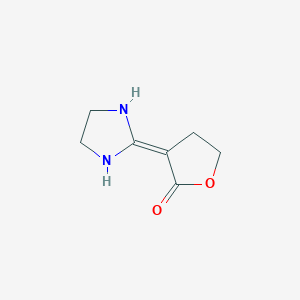
4-Cyano-2-propylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyano-2-propylbenzoic acid is an organic compound with the molecular formula C11H11NO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a cyano group (–CN) at the 4-position and a propyl group (–C3H7) at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Cyano-2-propylbenzoic acid can be synthesized through several methods. One common approach involves the nitration of 2-propylbenzoic acid followed by reduction and subsequent cyanation. The nitration step introduces a nitro group (–NO2) at the desired position, which is then reduced to an amino group (–NH2). Finally, the amino group is converted to a cyano group using reagents such as sodium cyanide (NaCN) under appropriate conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires efficient catalysts and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyano-2-propylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amino group or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the cyano group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzene ring.
Aplicaciones Científicas De Investigación
4-Cyano-2-propylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-cyano-2-propylbenzoic acid involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic and electrophilic reactions, affecting various biochemical pathways. The compound may inhibit certain enzymes or interact with proteins, leading to changes in cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
4-Cyano-2-methylbenzoic acid: Similar structure but with a methyl group instead of a propyl group.
4-Cyano-2-ethylbenzoic acid: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
4-Cyano-2-propylbenzoic acid is unique due to the specific combination of the cyano and propyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
87979-39-3 |
|---|---|
Fórmula molecular |
C11H11NO2 |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
4-cyano-2-propylbenzoic acid |
InChI |
InChI=1S/C11H11NO2/c1-2-3-9-6-8(7-12)4-5-10(9)11(13)14/h4-6H,2-3H2,1H3,(H,13,14) |
Clave InChI |
MZVSJUHNNAEUHG-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C=CC(=C1)C#N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(But-2-en-1-ylidene)-1,3,3-trimethyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B14377568.png)
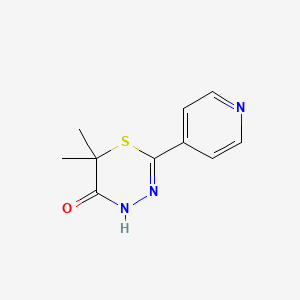
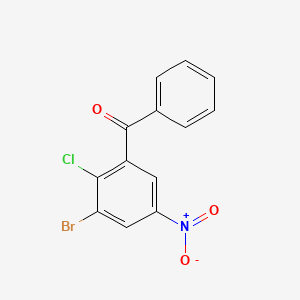
![4-[(4-Methylphenoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B14377578.png)
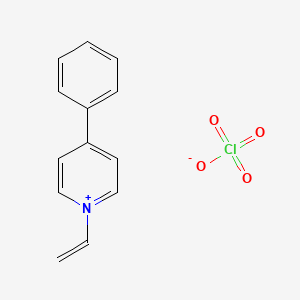

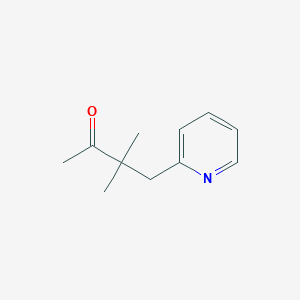
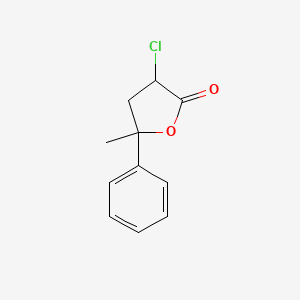

![[4-(2-Methylpropane-2-sulfonyl)butoxy]benzene](/img/structure/B14377603.png)

![2-[(Benzylsulfanyl)methyl]-4-nitro-1H-benzimidazole](/img/structure/B14377612.png)
